molecular formula C14H19IN2O3 B13487968 ethyl 3-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

ethyl 3-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Cat. No.: B13487968
M. Wt: 390.22 g/mol
InChI Key: ILBJTKTUVFMIHJ-UHFFFAOYSA-N
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Description

Ethyl 3-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[211]hexane-4-carboxylate is a complex organic compound featuring a pyrazole ring, an iodomethyl group, and an oxabicyclohexane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Iodomethyl Group: The iodomethyl group can be introduced via halogenation reactions, often using reagents like iodine and phosphorus trichloride.

    Construction of the Oxabicyclohexane Structure: This step may involve cycloaddition reactions or other ring-forming methodologies.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the iodomethyl group.

    Reduction: Reduction reactions could target the carbonyl group in the ester moiety.

    Substitution: The iodomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Products may include oxidized derivatives of the pyrazole ring or the ester group.

    Reduction: Reduced forms of the ester, such as alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.

Biology

    Drug Development: The compound may serve as a lead compound in the development of new pharmaceuticals.

    Biological Probes: Used in the study of biological pathways and mechanisms.

Medicine

    Therapeutic Agents: Potential use as a therapeutic agent due to its bioactive components.

    Diagnostic Tools: May be used in diagnostic assays and imaging.

Industry

    Materials Science: Applications in the development of new materials with unique properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of ethyl 3-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate: Lacks the iodomethyl group.

    Ethyl 3-(1H-pyrazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate: Lacks the dimethyl groups on the pyrazole ring.

Uniqueness

The presence of the iodomethyl group and the dimethyl-substituted pyrazole ring in ethyl 3-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate makes it unique compared to similar compounds. These structural features may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and application.

Properties

Molecular Formula

C14H19IN2O3

Molecular Weight

390.22 g/mol

IUPAC Name

ethyl 3-(1,3-dimethylpyrazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

InChI

InChI=1S/C14H19IN2O3/c1-4-19-12(18)14-6-13(7-14,8-15)20-11(14)10-5-17(3)16-9(10)2/h5,11H,4,6-8H2,1-3H3

InChI Key

ILBJTKTUVFMIHJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CC(C1)(OC2C3=CN(N=C3C)C)CI

Origin of Product

United States

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